molecular formula C15H22N2O3S2 B5525966 8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5525966
M. Wt: 342.5 g/mol
InChI Key: KWCUVHJFGPUERE-UHFFFAOYSA-N
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Description

8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one, also known as DTSSP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of diazaspiro compounds that contain a spirocyclic nitrogen and a nitrogen-containing heterocyclic ring.

Scientific Research Applications

Novel Synthetic Methodologies

Research has explored the synthesis and potential applications of compounds structurally related to 8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one. For instance, the development of N-isoxazolyl biphenylsulfonamides, which share structural similarities, demonstrates innovative approaches to creating dual angiotensin II and endothelin A receptor antagonists, potentially offering new avenues for treating hypertension (Murugesan et al., 2002). This research underlines the compound's role in synthesizing novel pharmacological agents.

Anticonvulsant and Antihypertensive Activities

Compounds related to this compound have been evaluated for their anticonvulsant activities, demonstrating promising results in models such as maximal electroshock shock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models (Li et al., 2015). Additionally, studies on structurally similar 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have revealed their potential as antihypertensive agents, further showcasing the therapeutic potential of these compounds (Caroon et al., 1981).

Antiviral Properties

The antiviral properties of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which are structurally related to the compound of interest, have been investigated, revealing inhibition against human coronavirus 229E replication. This highlights the potential of such compounds in developing novel antiviral therapeutics, especially in light of ongoing global health concerns related to viral infections (Apaydın et al., 2019).

Catalysis and Synthetic Chemistry

In synthetic chemistry, the utility of related diazaspiro compounds in catalysis and as building blocks for more complex molecular structures has been demonstrated. This underscores the versatility and importance of these compounds in advancing synthetic methodologies and creating new chemical entities (Aggarwal et al., 2014).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Thiophene is known to be toxic and has associated hazard statements H225, H302, H319, H412 .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

IUPAC Name

8-(2,5-dimethylthiophen-3-yl)sulfonyl-2-methyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-11-8-13(12(2)21-11)22(19,20)17-6-4-15(5-7-17)9-14(18)16(3)10-15/h8H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCUVHJFGPUERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCC3(CC2)CC(=O)N(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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